N-(1H-indazol-6-yl)-2-methylbenzamide
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Overview
Description
N-(1H-indazol-6-yl)-2-methylbenzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring . The reaction is carried out in DMSO under an oxygen atmosphere, yielding the desired indazole derivative in good to excellent yields.
Industrial Production Methods
Industrial production methods for N-(1H-indazol-6-yl)-2-methylbenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate the cyclization reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or indazole derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with similar biological activities.
N-(4-oxo-2-(2,3,4,5,6-penta substituted phenyl)thiazolidin-3-yl)acetamide: Known for its antimicrobial properties.
Uniqueness
N-(1H-indazol-6-yl)-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
401591-07-9 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-2-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-7-6-11-9-16-18-14(11)8-12/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
ANYOKLZKCBXBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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